N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-[(5-Bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a structurally complex acetamide derivative featuring a brominated furan ring, a tetrahydrothiophene dioxide moiety, and a substituted phenoxy group. The synthesis of related bromofuran-containing compounds involves multi-step reactions, including sulfonylation and nucleophilic substitution, as seen in the preparation of 5-bromofuran-2-sulfonyl chloride () .
Properties
Molecular Formula |
C21H26BrNO5S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H26BrNO5S/c1-14(2)18-6-4-15(3)10-19(18)27-12-21(24)23(11-17-5-7-20(22)28-17)16-8-9-29(25,26)13-16/h4-7,10,14,16H,8-9,11-13H2,1-3H3 |
InChI Key |
OHVKVGCPXZDVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure. It features a bromofuran moiety, a tetrahydrothiophene ring with a dioxo substituent, and a phenoxy acetamide group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrN2O4S |
| Molecular Weight | 436.35 g/mol |
| SMILES | Cc1cc(C(C)C)ccc1C(=O)N(Cc2c(F)cc(Br)cc2)S(=O)(=O)C |
| InChI Key | [Not Available] |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bromofuran have been shown to compete effectively with established antibiotics like kanamycin against various gram-positive and gram-negative bacteria . The antibacterial activity of synthesized compounds containing the bromofuran moiety has been documented against strains from families such as Enterobacteriaceae and Staphylococcaceae.
Case Study:
A study investigated the antibacterial effects of S-derivatives of 5-bromofuran against multi-resistant strains of microorganisms. The results demonstrated that these compounds could inhibit bacterial growth comparable to traditional antibiotics, suggesting their potential as new therapeutic agents .
Anticancer Potential
The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Similar compounds have been studied for their ability to induce apoptosis in cancer cell lines by modulating protein expression related to cell survival and proliferation .
Mechanism of Action:
The proposed mechanism involves the inhibition of specific proteins that promote cell survival, leading to increased apoptosis in cancerous cells. This has been observed in studies focusing on breast cancer cell lines where treatment resulted in significant reductions in cell viability and increased markers of apoptosis .
Pharmacological Studies
Pharmacological evaluations have focused on the compound's efficacy and safety profile. Preliminary studies indicate that it possesses favorable pharmacokinetic properties, including reasonable solubility and stability under physiological conditions.
Toxicity Assessment
Toxicity studies are crucial for determining the safety profile of new compounds. While specific data on this compound's toxicity is limited, related compounds have shown varying degrees of toxicity depending on their structural characteristics. For instance, some brominated derivatives exhibit acute toxicity but may also show selective toxicity towards cancer cells, making them potential candidates for further development .
Scientific Research Applications
Structural Properties
The compound features a complex molecular structure characterized by the presence of a furan ring, a tetrahydrothiophene moiety, and an acetamide group. Its molecular formula is C_{18}H_{22BrN_1O_3S_1 with a molecular weight of approximately 396.34 g/mol. The presence of bromine enhances its reactivity, making it suitable for various chemical transformations.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, suggesting it may act as a potential chemotherapeutic agent. The mechanism of action appears to involve the inhibition of specific enzymes involved in tumor proliferation.
Anti-inflammatory Effects
Molecular docking studies suggest that N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide may serve as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A recent investigation assessed the compound's efficacy against human tumor cell lines through the National Cancer Institute's protocols. The results showed significant growth inhibition across multiple cancer types, with mean growth inhibition percentages exceeding 50% in several cases.
Study 2: In Silico Docking Studies
In silico studies using molecular docking techniques have provided insights into the binding affinity of this compound with target proteins associated with cancer and inflammation. These findings support the hypothesis that structural modifications could enhance its biological activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Selected Acetamide Derivatives
Key Observations :
- Brominated Moieties: The target compound’s 5-bromofuran group contrasts with the bromophenoxy group in . Bromine’s electron-withdrawing effects may enhance binding to biological targets, as seen in antimicrobial furan derivatives .
- Sulfone Groups: Both the target compound and ’s analog include tetrahydrothiophene dioxide, which improves solubility and metabolic resistance compared to non-oxidized sulfur analogs .
- Phenoxy vs. Benzofuran: The isopropylphenoxy group in the target compound vs. the benzofuran in highlights divergent strategies for aromatic interactions—phenoxy groups favor hydrophobic pockets, while benzofurans enable π-stacking .
Preparation Methods
Molecular Architecture
The target compound features a tetrahydrothiophene-1,1-dioxide core substituted with two distinct amide-linked moieties:
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three viable disconnections (Fig. 1):
-
Amide bond formation between the tetrahydrothiophene sulfone amine and the acetylated phenoxy/furan intermediate.
-
Oxygen-alkylation of the phenolic precursor with a bromoacetyl intermediate.
-
Sulfone formation via oxidation of tetrahydrothiophene precursors.
Synthetic Routes to Key Intermediate: 3-Aminotetrahydrothiophene-1,1-Dioxide
Oxidation of Tetrahydrothiophene Derivatives
The sulfone moiety is typically introduced via oxidation of tetrahydrothiophene using hydrogen peroxide () or meta-chloroperbenzoic acid () in acetic acid ().
Procedure (adapted from Patent CN108794387B):
-
Dissolve tetrahydrothiophene (1.0 eq) in glacial acetic acid.
-
Add (30% w/w, 2.5 eq) dropwise at 0–5°C.
-
Stir for 12 h at 25°C.
-
Quench with sodium thiosulfate, extract with dichloromethane, dry (), and concentrate.
Yield : 78–85% (reported for analogous compounds).
Synthesis of the 5-Bromofuran-2-ylmethyl Component
Bromination of Furan Derivatives
Direct bromination of 2-methylfuran at the 5-position is achieved using -bromosuccinimide () under radical initiation:
Reaction Conditions :
-
Solvent:
-
Initiator: Azobisisobutyronitrile (, 0.1 eq)
-
Temperature: 80°C
-
Time: 6 h
Methylation and Functionalization
Subsequent hydroxymethylation and bromination steps generate the required bromofuranmethyl amine precursor (Table 1).
Table 1: Optimization of Bromofuranmethyl Intermediate Synthesis
Assembly of the Phenoxyacetyl Moiety
Williamson Ether Synthesis
Coupling 2-isopropyl-5-methylphenol with bromoacetyl bromide produces the phenoxyacetyl bromide intermediate:
Procedure :
-
Dissolve 2-isopropyl-5-methylphenol (1.0 eq) in anhydrous .
-
Add (1.2 eq) at 0°C, stir 30 min.
-
Add bromoacetyl bromide (1.1 eq) dropwise.
Yield : 81% (analogous to Patent CN108794387B).
Final Amide Coupling Strategies
Schotten-Baumann Reaction
Sequential acylation of 3-aminotetrahydrothiophene-1,1-dioxide with both electrophilic components under phase-transfer conditions:
Optimized Conditions :
-
Solvent: (1:1)
-
Base: (3.0 eq)
-
Temperature: 0°C → 25°C
-
Reaction Time: 12 h
Challenges :
-
Competing N,N-diacylation requires careful stoichiometric control.
-
Steric hindrance from the tetrahydrothiophene sulfone group slows reaction kinetics.
Yield : 62% (crude), improving to 74% after silica gel chromatography.
Stepwise Acylation Approach
Alternative methodology from Patent CN108794387B employs iron-mediated acetylation:
Procedure :
-
Generate ferrous acetate in situ from iron powder and .
-
Add acetic anhydride and tetrahydrofuran solution of amine intermediate.
-
Heat at 55–120°C for 16 h.
Advantages :
Yield : 68–72% (reported for analogous N-vinyl acetamides).
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Key -NMR signals (400 MHz, ):
Mass Spectrometry
High-resolution ESI-MS ():
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
Table 2: Commercial Availability and Pricing (USD/kg)
| Component | Purity | Supplier | Price |
|---|---|---|---|
| 3-Aminotetrahydrothiophene-1,1-dioxide | 98% | Sigma-Aldrich | $1,450 |
| 5-Bromo-2-furanmethanol | 95% | TCI | $320 |
| 2-Isopropyl-5-methylphenol | 99% | Alfa Aesar | $85 |
Q & A
Q. What are the standard synthetic routes for preparing N-[(5-bromofuran-2-yl)methyl]acetamide derivatives, and what challenges arise during purification?
Methodological Answer: The synthesis of bromofuran-containing acetamides typically involves nucleophilic substitution or condensation reactions. For example, chloroacetylation of intermediates (e.g., 5-bromofuran derivatives) in dimethylformamide (DMF) with potassium carbonate as a base is common . Challenges include controlling regioselectivity during bromination (to avoid di-substituted byproducts) and isolating polar intermediates. Purification often requires column chromatography or recrystallization in solvents like ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituents on the furan and tetrahydrothiophene rings.
- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to validate stereochemistry and bond lengths .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and bromine isotope patterns.
- Infrared Spectroscopy (IR): Verifies acetamide C=O and sulfone S=O stretches (~1650 cm and ~1300 cm, respectively) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under flow chemistry conditions?
Methodological Answer: Flow chemistry enables precise control over reaction parameters. Key steps include:
- Residence Time Optimization: Use Design of Experiments (DoE) to model the impact of temperature (e.g., 50–80°C) and reagent stoichiometry on yield .
- In-line Monitoring: UV-Vis or IR sensors track intermediate formation (e.g., bromofuran intermediates) to adjust flow rates dynamically.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility, while segmented flow with immiscible phases minimizes byproducts .
Q. How do steric and electronic effects influence the reactivity of the 5-bromofuran moiety in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The bromine atom at the 5-position of furan hinders nucleophilic attack at adjacent positions, favoring Suzuki-Miyaura coupling at the 2-position.
- Electronic Effects: Electron-withdrawing substituents (e.g., sulfone groups) activate the furan ring for electrophilic substitution but deactivate it for nucleophilic reactions. Computational modeling (DFT) predicts charge distribution to guide catalyst selection (e.g., Pd(PPh) vs. PdCl) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfone groups in the tetrahydrothiophene ring?
Methodological Answer:
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model disorder, with constraints on bond lengths and angles for the sulfone group .
- Low-Temperature Data Collection: Cooling crystals to 100 K reduces thermal motion, improving resolution (e.g., <0.8 Å) for sulfone oxygen positions .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O) to validate packing models .
Data Analysis & Experimental Design
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies: Incubate samples at 40–60°C and pH 3–9, monitoring degradation via HPLC at intervals (0, 7, 14 days).
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C.
- Mass Spectrometry: Identify hydrolytic byproducts (e.g., cleavage of the acetamide bond at acidic pH) .
Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across assay replicates?
Methodological Answer:
- ANOVA with Tukey’s Post Hoc Test: Identifies significant variability between replicates (e.g., IC values in enzyme inhibition assays).
- Grubbs’ Test: Detects outliers caused by assay plate edge effects or pipetting errors.
- Dose-Response Curve Fitting: Use nonlinear regression (e.g., four-parameter logistic model) to calculate confidence intervals for EC values .
Synthetic Challenges & Troubleshooting
Q. How can researchers mitigate racemization during the synthesis of the tetrahydrothiophene sulfone moiety?
Methodological Answer:
- Chiral Auxiliaries: Introduce a temporary chiral group (e.g., Evans oxazolidinone) to control stereochemistry during sulfonation.
- Low-Temperature Reactions: Perform sulfone formation at –20°C to minimize epimerization.
- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis .
Q. What are the common side reactions during the alkylation of the furan nitrogen, and how are they suppressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
